2-(Fluoromethyl)-1,3-benzothiazole
Description
Structure
3D Structure
Properties
CAS No. |
18020-07-0 |
|---|---|
Molecular Formula |
C8H6FNS |
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-(fluoromethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C8H6FNS/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2 |
InChI Key |
XOCGJJLRMWWZSC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)CF |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CF |
Synonyms |
Benzothiazole, 2-(fluoromethyl)- (8CI,9CI) |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 2 Fluoromethyl 1,3 Benzothiazole
Direct Synthesis Approaches
Direct synthesis methods involve the construction of the benzothiazole (B30560) ring system from acyclic or simpler cyclic precursors in a single or multi-step, one-pot sequence.
One-Pot Condensation Reactions
One-pot condensation reactions are highly efficient methods for synthesizing benzothiazoles, typically by reacting a 2-aminobenzenethiol with a suitable electrophilic partner that provides the C2 carbon and its substituent.
A direct and classical approach to synthesizing 2-substituted benzothiazoles involves the condensation of 2-aminobenzenethiols with carboxylic acids or their derivatives. mdpi.com For the synthesis of the trifluoromethyl analogue, 2-(trifluoromethyl)benzothiazole, 2-aminobenzenethiol can be reacted with trifluoroacetic acid (TFA). In an autocatalytic process, heating a mixture of 2-aminobenzenethiol and an excess of trifluoroacetic acid at 70 °C for 16 hours results in the formation of the desired product in nearly quantitative yield (99%) after evaporation of the excess acid. mdpi.com This method is exceptionally straightforward, although its efficacy can be reduced by the presence of electron-withdrawing groups on the aminothiophenol ring. For instance, the reaction with 4-trifluoromethyl-substituted o-aminothiophenol under the same conditions yielded the corresponding product in only 58%. mdpi.com Polyphosphoric acid (PPA) is also a common condensing agent for this type of reaction. mdpi.com
Table 1: Synthesis of 2-(Trifluoromethyl)benzothiazoles via Condensation with TFA
| 2-Aminobenzenethiol Substrate | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| 2-Aminobenzenethiol | TFA, 70 °C, 16 h | 99 | mdpi.com |
Palladium catalysis offers versatile and efficient routes to complex heterocyclic structures. While direct examples for 2-(fluoromethyl)-1,3-benzothiazole synthesis using this specific combination of reactants are not prominently documented, the methodology has been successfully applied to construct related trifluoromethyl-containing heterocycles. For example, a palladium-catalyzed four-component carbonylative cyclization has been developed using trifluoroacetimidoyl chlorides, propargyl amines, and diaryliodonium salts to access trifluoromethyl-containing trisubstituted imidazoles. nih.govresearchgate.net This highlights the utility of trifluoroacetimidoyl chlorides as robust precursors in palladium-catalyzed transformations. nih.gov The N-arylation of 2-aminothiazoles, another palladium-catalyzed process, demonstrates the successful coupling of aryl halides with the nitrogen atom of a thiazole (B1198619) ring, a key step in many cyclization strategies. nih.govmit.edu These related methodologies suggest the potential for developing a palladium-catalyzed cyclization of 2,2,2-trifluoro-N-arylacetimidoyl chlorides with o-aminothiophenols to furnish 2-(trifluoromethyl)benzothiazoles.
Copper-catalyzed reactions have emerged as powerful tools for constructing C-S and C-N bonds, which are fundamental to the formation of the benzothiazole ring. A notable one-pot, three-component cascade reaction for the synthesis of 2-(trifluoromethyl)benzothiazoles has been developed using copper mediation. nih.gov This domino process starts with readily available materials: o-iodoanilines, methyl trifluoropyruvate (as the source of the CF3-C unit), and elemental sulfur. nih.gov The copper-mediated cascade demonstrates a broad substrate scope and good tolerance for various functional groups, providing a versatile route to a range of substituted 2-(trifluoromethyl)benzothiazoles. nih.gov While this specific example yields the trifluoromethyl derivative, the principle of a copper-mediated cascade offers a promising strategy that could potentially be adapted for the synthesis of this compound using different fluorinated precursors.
Cyclization of Precursor Thioamide Derivatives with Fluoromethyl-Substituted Aryl Halides
The intramolecular cyclization of thioamide derivatives is a well-established method for forming the thiazole ring of benzothiazoles. researchgate.netresearchgate.net In this approach, a thiobenzanilide (B1581041) precursor undergoes cyclization, often promoted by an oxidizing agent. For instance, thiobenzanilides have been efficiently converted to 2-substituted benzothiazoles using potassium peroxydisulfate (B1198043) as a sacrificial oxidant and riboflavin (B1680620) as a photosensitizer under visible-light irradiation. researchgate.net This method offers a green alternative to transition-metal catalysis. researchgate.net To specifically synthesize this compound using this strategy, the synthetic design would involve a thioamide derived from an aniline (B41778) and a fluorinated thioacylating agent, which is then subjected to cyclization conditions.
Condensation of Amino(thio)phenols with In Situ Generated Fluoroacetonitriles
An efficient and innovative method for the synthesis of 2-(trifluoromethyl)benzothiazoles involves the condensation of o-aminothiophenols with trifluoroacetonitrile (B1584977) (CF3CN) that is generated in situ. rsc.org This approach avoids the handling of potentially hazardous and volatile fluoroacetonitrile (B113751) gas. The reaction proceeds in good to excellent yields and is applicable to the synthesis of not only benzothiazoles but also related benzimidazoles and benzoxazoles. rsc.org Mechanistic studies suggest that the reaction pathway involves the nucleophilic addition of the amino group of the o-aminothiophenol to the in situ-generated trifluoroacetonitrile, forming an imidamide intermediate which then undergoes intramolecular cyclization to yield the final product. rsc.org
Another related strategy employs copper catalysis for the condensation of 2-aminobenzenethiols with a variety of nitriles to give 2-substituted benzothiazoles. organic-chemistry.org The optimized conditions for this transformation involve using Cu(OAc)2 as the catalyst with Et3N in ethanol (B145695) at 70°C, providing yields up to 86%. organic-chemistry.org This method is tolerant of numerous functional groups, including trifluoromethyl groups, and works with aromatic, heterocyclic, and aliphatic nitriles, showcasing its versatility. organic-chemistry.org
Table 2: Synthesis of 2-Substituted Benzothiazoles via Condensation with Nitriles
| Catalyst/Conditions | Nitrile Type | Yield Range (%) | Reference |
|---|---|---|---|
| In situ generated CF3CN | Trifluoroacetonitrile | Good to Excellent | rsc.org |
Functional Group Interconversions and Post-Synthetic Modifications
Post-synthetic modifications of the this compound skeleton allow for the introduction of diverse functional groups, enabling the synthesis of a broad range of derivatives. These strategies include electrophilic substitution on the benzene (B151609) ring and nucleophilic attack at the fluoromethyl side chain.
The direct synthesis of this compound is most commonly achieved through condensation reactions rather than by electrophilic fluoromethylation of a pre-existing benzothiazole ring. For instance, the synthesis of related 2-(perfluoroalkyl)benzothiazoles often involves the cyclization of 2-aminothiophenols with the corresponding perfluorinated carboxylic acids or their derivatives. researchgate.netrsc.org While a variety of electrophilic fluorinating agents are known in organic chemistry, their application for the direct installation of a fluoromethyl group onto the C-2 position of benzothiazole is not extensively documented in the surveyed literature. The reactivity of the C-2 position often favors nucleophilic attack or deprotonation followed by reaction with an electrophile.
The benzene portion of the benzothiazole ring system is amenable to electrophilic aromatic substitution, allowing for the introduction of various substituents. The directing effects of the fused thiazole ring and the nature of the substituent at the C-2 position govern the regioselectivity of these reactions.
The nitration of the benzothiazole ring is a key method for introducing a nitro group, which can serve as a precursor for other functional groups, such as amines. Research on the analogous compound, 2-(trifluoromethyl)-1,3-benzothiazole, demonstrates that nitration using ammonium (B1175870) nitrate (B79036) in trifluoroacetic anhydride (B1165640) (TFAA) proceeds at room temperature. This reaction yields a mixture of the 4-nitro and 6-nitro isomers, with the 6-nitro derivative being the major product. The electron-withdrawing nature of the 2-trifluoromethyl group deactivates the ring towards electrophilic attack and directs substitution to the 4- and 6-positions.
Table 1: Nitration of 2-(Trifluoromethyl)-1,3-benzothiazole
| Reagent | Conditions | Product(s) |
|---|---|---|
| NH₄NO₃ / TFAA | Room Temperature | 4-nitro-2-(trifluoromethyl)-1,3-benzothiazole & 6-nitro-2-(trifluoromethyl)-1,3-benzothiazole |
This data is based on the reactivity of the analogous compound 2-(trifluoromethyl)-1,3-benzothiazole.
Halogenation provides another route to functionalized benzothiazoles. Bromination of the electron-deficient 2-(trifluoromethyl)-1,3-benzothiazole ring can be achieved using N-bromosuccinimide (NBS) in a strong acid medium, such as a mixture of trifluoroacetic acid (TFA) and sulfuric acid. These forceful conditions are necessary to generate a sufficiently electrophilic bromine species to react with the deactivated aromatic ring. researchgate.net This reaction typically results in the formation of the 4,5,6,7-tetrabromo-substituted product, indicating that under these conditions, exhaustive bromination of the benzene ring occurs. The use of NBS is a common strategy for brominating aromatic and heterocyclic compounds, with the reactivity often tuned by the choice of solvent and the presence of acid or radical initiators. utm.myresearchgate.netyoutube.com
Table 2: Bromination of 2-(Trifluoromethyl)-1,3-benzothiazole
| Reagent | Conditions | Product |
|---|---|---|
| NBS | TFA / H₂SO₄, Room Temperature | 4,5,6,7-tetrabromo-2-(trifluoromethyl)-1,3-benzothiazole |
This data is based on the reactivity of the analogous compound 2-(trifluoromethyl)-1,3-benzothiazole.
The carbon-fluorine bond is generally robust, making the fluoromethyl group less susceptible to nucleophilic substitution compared to its chloro- or bromomethyl counterparts. However, the C-2 position of the benzothiazole ring can influence the reactivity of the attached group. Nucleophilic substitution reactions on 2-(halomethyl)benzothiazoles have been documented, suggesting that the fluoromethyl group in this compound could potentially undergo substitution under specific conditions. mdpi.comrsc.org Such a reaction would likely require a potent nucleophile and conditions that favor the displacement of the fluoride (B91410) ion. The reaction could be influenced by the potential for the nitrogen or sulfur heteroatoms in the benzothiazole ring to provide anchimeric assistance, stabilizing the transition state. Studies on related systems, such as 2-substituted benzimidazoles, show that nucleophilic displacement at the C-2 position is a viable pathway for derivatization. rsc.org
Ring expansion strategies offer a pathway to novel heterocyclic systems. While the specific nickel-catalyzed insertion into the C-S bond of this compound to form benzothiazepines and quinolines is not well-documented in the surveyed literature, nickel catalysis is a known method for activating and functionalizing C-S bonds in benzothiazole derivatives. researchgate.netrsc.org Research in this area has primarily focused on nickel-catalyzed cross-coupling reactions, where the C-S bond of a 2-(methylthio)benzothiazole (B1198390) is cleaved and coupled with organoaluminum reagents to form 2-aryl or 2-alkenyl benzothiazoles. researchgate.net This demonstrates the feasibility of nickel-mediated C-S bond activation. However, achieving a ring expansion through metal-catalyzed insertion of a one- or two-carbon unit would represent a distinct and more complex transformation. Such strategies remain an area for future development in the synthesis of expanded heterocyclic frameworks from benzothiazole precursors.
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance Spectroscopy (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 2-(Fluoromethyl)-1,3-benzothiazole. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information on the structure and electronic environment of the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the hydrogen atoms within a molecule. For fluorinated benzothiazole (B30560) derivatives, the ¹H NMR spectrum reveals characteristic signals for the aromatic protons of the benzothiazole ring system and the protons of the fluoromethyl group. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of these signals provide a wealth of structural information.
In a related compound, 2-(fluoromethyl)-1H-benzimidazole, the methylene (B1212753) protons of the fluoromethyl group appear as a doublet at approximately 5.64 ppm with a coupling constant (²JH-F) of 47.5 Hz due to coupling with the adjacent fluorine atom. mdpi.com This provides a key diagnostic signal for the -CH₂F moiety. The aromatic protons of the benzothiazole ring typically appear in the range of 7.0 to 8.5 ppm, with their specific shifts and multiplicities depending on the substitution pattern of the ring.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
For the related 2-(fluoromethyl)-1H-benzimidazole, the carbon of the fluoromethyl group (CH₂F) resonates as a doublet due to one-bond coupling with fluorine (¹JC-F). mdpi.com For instance, in 2-(fluoromethyl)-4,7-dimethoxy-1-methyl-1H-benzimidazole, this signal appears at 76.8 ppm with a large coupling constant of 165.5 Hz. mdpi.com The C-F coupling also influences the chemical shift of the C2 carbon of the benzimidazole (B57391) ring, which appears as a doublet with a smaller two-bond coupling constant (²JC-F) of approximately 19.7 Hz at around 148.6 ppm. mdpi.com The aromatic carbons of the benzothiazole ring typically resonate between 110 and 155 ppm.
Table 1: Representative ¹³C NMR Data for a Related Fluorinated Benzimidazole
| Carbon Atom | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| CH₂F | 76.8 | d | ¹JC-F = 165.5 |
| C2 | 147.1 | d | ²JC-F = 19.0 |
| N-CH₃ | 32.6 | d | ⁴JC-F = 2.5 |
Data from a study on 2-(fluoromethyl)-4,7-dimethoxy-1-methyl-1H-benzimidazole. mdpi.com
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique that is particularly valuable for characterizing fluorinated compounds like this compound. The chemical shift of the fluorine atom is highly dependent on its electronic environment.
In the case of 2-(fluoromethyl)-1H-benzimidazole, the ¹⁹F NMR signal appears as a triplet due to coupling with the two adjacent protons (²JF-H). mdpi.com For a similar compound, 2-(fluoromethyl)-4,7-dimethoxy-1-methyl-1H-benzimidazole, this signal was observed at -214.93 ppm as a triplet with a coupling constant of 48.0 Hz. mdpi.com This characteristic signal confirms the presence of the -CH₂F group.
Two-Dimensional NMR Experiments (e.g., HSQC, HMBC)
Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for unambiguously assigning proton and carbon signals and for determining the connectivity of atoms within the molecule.
HSQC spectra correlate the chemical shifts of directly bonded proton and carbon atoms, allowing for the straightforward assignment of the carbons in the ¹³C NMR spectrum based on their attached protons.
While specific 2D NMR data for this compound is not detailed in the provided search results, the application of these techniques is standard practice in the structural elucidation of novel organic compounds. researchgate.net
Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. It can also provide structural information through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, generating protonated molecules [M+H]⁺ or other adducts.
For benzothiazole derivatives, ESI-MS is commonly used to confirm the molecular weight of the synthesized compounds. niscpr.res.inhzdr.de For example, in the analysis of a related benzothiazole derivative, the ESI-MS spectrum showed the [M+H]⁺ ion at m/z 344.0. niscpr.res.in High-resolution mass spectrometry (HRMS) with ESI can provide highly accurate mass measurements, which can be used to determine the elemental formula of the compound with a high degree of confidence. mdpi.com For instance, the HRMS (ESI) of 2-(fluoromethyl)-4,7-dimethoxy-1-methyl-1H-benzimidazole showed the [M+H]⁺ ion at an observed m/z of 225.1040, which was in close agreement with the calculated value of 225.1039 for the formula C₁₁H₁₄N₂O₂F. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is extensively used for the identification, quantification, and structural elucidation of a wide array of chemical compounds.
In the context of benzothiazole derivatives, LC-MS has proven to be an indispensable tool. For instance, a method for the analysis of various 2-substituted benzothiazoles in wastewater was developed using reversed-phase liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS). nih.gov This method allowed for the detection of compounds in both positive and negative ion modes, with detection limits ranging from 10 ng L⁻¹ to 2.5 µg L⁻¹, demonstrating the high sensitivity of the technique. nih.gov
Similarly, another study focused on the determination of benzothiazoles from complex aqueous samples by coupling solid-phase extraction (SPE) with LC-MS. nih.gov This approach required two separate LC-MS runs to detect a range of benzothiazole analytes due to their diverse chemical properties. nih.gov The use of standard addition for quantification ensured reliable results, with relative standard deviations below 25%. nih.gov
For the specific analysis of a related compound, 2-(fluoromethyl)-4,7-dimethoxy-1-methyl-1H-benzimidazole, high-resolution mass spectrometry (HRMS) was carried out using an ESI time-of-flight mass spectrometer (TOFMS) in positive mode. mdpi.com This technique provided a highly accurate mass measurement, with the observed mass of the [M+H]⁺ ion being 225.1040, which was in excellent agreement with the calculated mass of 225.1039 for C₁₁H₁₄N₂O₂F. mdpi.com This level of accuracy is crucial for confirming the elemental composition of a newly synthesized compound.
While a specific LC-MS analysis of this compound is not detailed in the provided search results, the established methodologies for similar benzothiazole structures highlight the expected approach. A typical LC-MS analysis would involve separation on a C18 reversed-phase column with a suitable mobile phase gradient, followed by ESI-MS detection to confirm the molecular weight of the target compound.
Table 1: LC-MS Parameters for Analysis of Related Benzothiazole Compounds
| Parameter | Description | Reference |
| Technique | Reversed-phase LC/ESI-MS/MS | nih.gov |
| Ionization Mode | Positive and Negative | nih.gov |
| Detection Limits | 10 ng L⁻¹ to 2.5 µg L⁻¹ | nih.gov |
| Technique | SPE followed by LC-MS with ESI | nih.gov |
| Ionization Mode | Positive and Negative | nih.gov |
| Quantification | Standard Addition | nih.gov |
| Technique | ESI Time-of-Flight Mass Spectrometry (TOFMS) | mdpi.com |
| Ionization Mode | Positive | mdpi.com |
| Accuracy | High-Resolution Mass Spectrometry (HRMS) | mdpi.com |
Infrared Spectroscopy (IR)
Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups within a molecule based on the absorption of infrared radiation. The vibrational frequencies of specific bonds provide a characteristic "fingerprint" of the compound.
For the related compound, 2-(fluoromethyl)-4,7-dimethoxy-1-methyl-1H-benzimidazole, the IR spectrum was recorded using a Perkin-Elmer Spec 1 with an Attenuated Total Reflectance (ATR) attachment. The observed vibrational frequencies (νmax) in cm⁻¹ included peaks at 3001, 2936, 2838, 1525, 1465, 1392, 1263, 1238, 1221, 1174, 1100, and 1070. mdpi.com These bands correspond to various stretching and bending vibrations of the molecule's functional groups.
In the study of other benzothiazole derivatives, such as 2-[2-(4-chlorobenzenesulfonyl)hydrazinyl]-1,3-benzothiazole, characteristic IR peaks were observed for N-H stretching (3330 cm⁻¹), Ar-H stretching (3090 cm⁻¹), and SO₂ stretching (1366 & 1164 cm⁻¹). mdpi.com Similarly, for 2-[2-(4-bromobenzenesulfonyl)hydrazinyl]-1,3-benzothiazole, the N-H and Ar-H stretching vibrations were found at 3330 cm⁻¹ and 3090 cm⁻¹, respectively, with the SO₂ stretching bands appearing at 1371 & 1154 cm⁻¹. mdpi.com
While the specific IR spectrum for this compound is not provided in the search results, the expected spectrum would exhibit characteristic peaks for the benzothiazole ring system and the C-F bond of the fluoromethyl group. The C-F stretching vibration typically appears in the region of 1000-1400 cm⁻¹, and its presence would be a key indicator for the successful incorporation of the fluoromethyl group.
**Table 2: Characteristic IR Frequencies for Related Benzothiazole Compounds (cm⁻¹) **
| Functional Group | 2-(fluoromethyl)-4,7-dimethoxy-1-methyl-1H-benzimidazole mdpi.com | 2-[2-(4-chlorobenzenesulfonyl)hydrazinyl]-1,3-benzothiazole mdpi.com | 2-[2-(4-bromobenzenesulfonyl)hydrazinyl]-1,3-benzothiazole mdpi.com |
| N-H Stretch | - | 3330 | 3330 |
| Ar-H Stretch | 3001 | 3090 | 3090 |
| C-H Stretch | 2936, 2838 | - | - |
| C=N/C=C Stretch | 1525, 1465 | - | - |
| SO₂ Stretch | - | 1366, 1164 | 1371, 1154 |
| Other | 1392, 1263, 1238, 1221, 1174, 1100, 1070 | - | - |
X-ray Crystallography for Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions.
The crystal structure of a closely related compound, (S)-1-(1,3-benzothiazol-2-yl)-2,2,2-trifluoroethanol, has been elucidated. nih.gov In this structure, the 1,3-benzothiazole ring system is essentially planar. nih.gov The molecules in the crystal are linked by O-H···N hydrogen bonds, forming zigzag chains. nih.gov This detailed structural information is invaluable for understanding the solid-state packing and intermolecular forces.
In another study, the structure of N-((4-(1H-benzo[d]imidazol-2-yl)phenyl)carbamothioyl)benzamide was confirmed by single crystal X-ray diffraction. nih.gov The analysis revealed the presence of one crystallographically independent molecule and one uncoordinated water molecule in the unit cell. nih.gov
While a crystal structure for this compound is not available in the provided results, the successful crystallization and X-ray analysis of similar benzothiazole derivatives suggest that this technique would be highly applicable. A successful crystallographic study would provide definitive confirmation of the connectivity of the fluoromethyl group to the benzothiazole ring and reveal details about its conformation and any intermolecular interactions in the solid state.
Table 3: Crystallographic Data for (S)-1-(1,3-benzothiazol-2-yl)-2,2,2-trifluoroethanol nih.gov
| Parameter | Value |
| Chemical Formula | C₉H₆F₃NOS |
| Ring System Planarity | Essentially planar (r.m.s. deviation of 0.006 Å) |
| Intermolecular Interactions | O-H···N hydrogen bonds |
| Crystal Packing | Zigzag chains along mdpi.com |
Chemical Reactivity and Mechanistic Investigations of 2 Fluoromethyl 1,3 Benzothiazole
Oxidation and Reduction Pathways
The sulfur atom in the thiazole (B1198619) ring and the aromatic system are susceptible to both oxidation and reduction, leading to a variety of derivatives with distinct properties.
The sulfur atom in 2-(Fluoromethyl)-1,3-benzothiazole can be selectively oxidized to form the corresponding sulfoxide (B87167) or further oxidized to the sulfone. The choice of oxidant and reaction conditions allows for controlled access to either product. For instance, the selective oxidation of sulfides to sulfoxides can be achieved under metal-free conditions using 30% aqueous hydrogen peroxide (H₂O₂) as the oxidant in trifluoroacetic acid (TFA) as a solvent and activator. This method is often highly selective, preventing the common problem of overoxidation to the sulfone.
Further oxidation to the sulfone can be accomplished using stronger oxidizing agents or more forcing conditions. A common and effective reagent for this transformation is Oxone®, a potassium peroxymonosulfate (B1194676) salt. The degree of oxidation can often be controlled by adjusting the stoichiometry of the oxidant and the reaction temperature. For many thiazolidinone derivatives, which are structurally related, selective oxidation to the sulfoxide is achieved using 3 equivalents of Oxone® at room temperature, while using a larger excess at higher temperatures can lead to the sulfone.
The selective synthesis of either sulfoxides or sulfones can also be achieved using N-fluorobenzenesulfonimide (NFSI) as the oxidant with water as a green solvent. The outcome is controlled simply by varying the amount of NFSI used, providing a practical and mild method for these transformations.
Table 1: Controlling Oxidation Product of Thiazole Derivatives
| Desired Product | Typical Reagent | Stoichiometry (Reagent) | Temperature |
|---|---|---|---|
| Sulfoxide | Oxone® | ~3 equivalents | Room Temperature |
| Sulfone | Oxone® | >3 equivalents | Elevated Temperature |
| Sulfoxide | N-fluorobenzenesulfonimide | Controlled loading | Mild |
| Sulfone | N-fluorobenzenesulfonimide | Increased loading | Mild |
Reduction of the benzothiazole (B30560) moiety can lead to ring cleavage, affording functionalized aminobenzenes. Specifically, the reductive ring cleavage of 2,3-dihydro-1,3-benzothiazoles, which can be formed from the parent benzothiazole, using sodium borohydride (B1222165) (NaBH₄) is a known method to produce 2-alkylaminobenzenethiols. documentsdelivered.com This reaction effectively cleaves the C-N bond of the thiazoline (B8809763) ring, resulting in an amine and a thiol (a sulfur analog of an alcohol).
While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing a wide range of functional groups, their application to this compound must consider the reactivity of both the heterocyclic system and the side chain. libretexts.orgyoutube.comchemistrysteps.comyoutube.com LiAlH₄ is known to reduce alkyl halides, suggesting a potential for reaction at the C-F bond, although this bond is typically robust. youtube.com The reduction of the benzothiazole ring itself by these strong hydrides can be complex, but the established cleavage with NaBH₄ provides a defined pathway to aminothiol (B82208) products. documentsdelivered.com
Substitution Reactions Involving the Fluoromethyl Moiety
The fluoromethyl group at the 2-position of the benzothiazole ring is an active site for nucleophilic substitution reactions. Although the carbon-fluorine bond is strong, the position alpha to the heterocyclic ring system enhances the reactivity of the carbon atom towards nucleophilic attack. This allows for the displacement of the fluoride (B91410) ion by various nucleophiles, a key strategy for further functionalization.
This reactivity is analogous to that of other 2-(halomethyl) substituted heterocycles. For example, 2-(bromomethyl) derivatives of related sulfur- and selenium-containing heterocycles readily undergo nucleophilic substitution. nih.gov In these reactions, a nucleophile attacks the electrophilic methylene (B1212753) carbon, displacing the halide leaving group in a classical Sₙ2 mechanism. youtube.com For the fluoromethyl group, a stronger nucleophile or more forcing conditions may be required compared to its bromo- or chloro-analogs due to the greater strength of the C-F bond.
Metal-Catalyzed Transformations
Transition metal catalysis provides powerful tools for modifying the this compound scaffold, enabling the formation of new carbon-carbon and carbon-heteroatom bonds through mechanisms like C-S bond cleavage or C-H bond functionalization.
The development of reactions involving the nickel-catalyzed cleavage of the C–S bond in benzothiazoles followed by alkyne insertion is an area of synthetic interest. nih.gov Such transformations would allow for the construction of complex polycyclic structures by incorporating new fragments into the heterocyclic core. However, this specific reaction pathway for 2-substituted benzothiazoles is not as extensively documented as other catalytic transformations like C-H activation. While nickel is known to catalyze a wide variety of cross-coupling and insertion reactions, including the insertion of alkynes into C-H bonds, the specific application to C-S bond cleavage in benzothiazoles with subsequent alkyne insertion remains a specialized and less common approach in the available literature. rsc.orgnih.govnih.gov
Palladium catalysis offers a versatile platform for the functionalization of this compound, primarily through C-H activation. Palladium(II) catalysts can facilitate the direct coupling of the benzothiazole core with various partners. msu.edu For instance, palladium-catalyzed oxidative C–H/C–H cross-coupling between benzothiazoles and other heterocycles like thiophenes has been developed, providing a direct method to form bi-aryl structures. documentsdelivered.com
These transformations often proceed via an initial C-H activation step, where the palladium catalyst coordinates to the heterocycle and cleaves a C-H bond to form a palladacycle intermediate. This intermediate can then react with a coupling partner. This strategy has been applied to achieve allylic C-H alkylation, where the catalyst enables the formation of a new C-C bond at a position adjacent to a double bond. nih.gov The development of tandem reactions, such as a palladium-catalyzed cyclization followed by C-H functionalization with alkynes, allows for the rapid construction of complex, polycyclic indole (B1671886) derivatives from simple precursors, highlighting the power of this approach. fao.org
Reactivity of Peripheral Functional Groups (e.g., Nitrile Reactivity)
The reactivity of peripheral functional groups on the this compound core is a critical aspect of its chemical profile, enabling the synthesis of a diverse array of derivatives. The nitrile group (–C≡N), when present as a substituent, is a particularly versatile functional handle for elaboration. While specific studies on the nitrile reactivity of this compound derivatives are not extensively documented, the reactivity of the closely related compound, 2-(cyanomethyl)-1,3-benzothiazole, provides significant insights into the chemical transformations possible for this class of molecules.
Research has demonstrated that the active methylene group in 2-(cyanomethyl)-1,3-benzothiazole, activated by the adjacent nitrile and benzothiazole moieties, can participate in a variety of condensation and cyclization reactions. researchgate.net For instance, it can react with various electrophiles to yield more complex structures.
A significant and widely studied reaction of the nitrile group itself is its conversion into a tetrazole ring. This transformation is typically achieved through a [3+2] cycloaddition reaction with an azide (B81097), most commonly sodium azide. nih.govnih.gov This reaction is of considerable interest as the resulting tetrazole ring is often used as a bioisosteric replacement for a carboxylic acid group in medicinal chemistry. youtube.com
The mechanism of tetrazole formation from nitriles and azides has been the subject of mechanistic studies. It is generally accepted that the reaction can proceed through a concerted or stepwise pathway. nih.gov The activation of the nitrile by a Lewis or Brønsted acid can facilitate the nucleophilic attack of the azide ion. youtube.comorganic-chemistry.org The electron-withdrawing nature of the substituent on the nitrile can influence the activation barrier of the reaction. nih.gov In the context of a benzothiazole derivative, the heterocyclic ring system can influence the electronic properties of the peripheral nitrile group and, consequently, its reactivity.
Detailed studies on 2-(cyanomethyl)-1,3-benzothiazole have shown its utility in synthesizing a range of heterocyclic systems. The nitrile group and the adjacent methylene are key to its reactivity. For example, it has been used as a precursor in the synthesis of pyrido[2,1-b]benzothiazoles, aminoquinolines, and coumarin (B35378) derivatives through reactions with α,β-unsaturated nitriles, 2-aminobenzaldehyde, and 5-chlorosalicylaldehyde (B124248) respectively. researchgate.net Furthermore, the nitrile group can be transformed into a thioamide, which can then be cyclized to form thiazole derivatives. researchgate.net Ketonitriles can also be formed, which serve as precursors for pyrazole (B372694) derivatives. researchgate.net
The table below summarizes the types of reactions the peripheral nitrile and the adjacent active methylene group of 2-(cyanomethyl)-1,3-benzothiazole can undergo, providing a model for the potential reactivity of nitrile-substituted this compound derivatives.
| Reactant(s) | Reaction Type | Product Class | Reference |
| α,β-Unsaturated Nitriles | Condensation/Cyclization | Pyrido[2,1-b]benzothiazoles | researchgate.net |
| 2-Aminobenzaldehyde | Condensation | 2-Aminoquinoline derivative | researchgate.net |
| 5-Chlorosalicylaldehyde | Condensation | Coumarin derivative | researchgate.net |
| Thioacetamide/HCl, then α-Halogenated Ketone | Thionation, Cyclization | 2-Thiazole derivatives | researchgate.net |
| Ethyl Acetate, then Hydrazine Hydrate | Claisen Condensation, Cyclization | Aminopyrazole derivative | researchgate.net |
| p-Chlorophenyl Isothiocyanate, then Phenacyl Bromide | Addition, Alkylation | Substituted 4-Aminothiophene | researchgate.net |
| Sodium Azide | [3+2] Cycloaddition | Tetrazole derivative | researchgate.net |
Table 1: Reactivity of the Nitrile and Active Methylene Group in 2-(Cyanomethyl)-1,3-benzothiazole
These examples highlight the synthetic utility of the nitrile group as a versatile precursor for constructing a variety of heterocyclic systems fused to or substituted on the benzothiazole core. The principles of these reactions are expected to be applicable to other nitrile-containing benzothiazole derivatives, including those with a 2-(fluoromethyl) substituent.
Computational and Theoretical Studies on 2 Fluoromethyl 1,3 Benzothiazole
Quantum Chemical Approaches
Quantum chemical methods are instrumental in understanding the electronic structure and properties of molecules. For benzothiazole (B30560) derivatives, these studies provide insights into their reactivity, stability, and spectroscopic characteristics.
Density Functional Theory (DFT) for Electronic Structure Analysis
Prediction of Spectroscopic Parameters
Theoretical calculations are often used to predict spectroscopic parameters such as infrared (IR) and UV-Visible spectra. For substituted benzothiazoles, computational studies have successfully simulated these spectra, which can be compared with experimental data for validation of the computational model. Such predictions for 2-(Fluoromethyl)-1,3-benzothiazole have not been specifically reported.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Band Gaps
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. Studies on benzothiazole derivatives have shown that the nature of the substituent at the 2-position significantly influences the HOMO and LUMO energy levels and the corresponding band gap. For instance, a study on various 2-substituted benzothiazoles demonstrated that different functional groups alter the electronic properties of the benzothiazole core. mdpi.com Another computational study of benzothiazole derivatives showed that electron-withdrawing or -donating groups on a phenyl ring attached to the benzothiazole nucleus affect the HOMO-LUMO energy gap. mdpi.com
Table 1: Representative HOMO-LUMO Energy Gaps for 2-Substituted Benzothiazole Derivatives (Illustrative Data from Related Compounds)
| Compound | Substituent at 2-position | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Compound A | Phenyl | - | - | 4.73 |
| Compound B | para-chlorophenyl | - | - | 4.62 |
| Compound C | para-methoxyphenyl | - | - | 4.64 |
| Compound D | Phenyl with two meta-CF3 | - | - | 4.46 |
| Compound E | para-methylphenyl | - | - | 4.71 |
| Note: This table is illustrative and based on findings for different benzothiazole derivatives, not this compound. The specific values for HOMO and LUMO energies were not detailed in the source. mdpi.com |
No specific data for the HOMO-LUMO analysis of this compound was found.
Molecular Modeling and Docking Simulations
Molecular modeling and docking are powerful tools for predicting how a molecule might interact with a biological target, such as an enzyme.
Prediction of Ligand-Target Interactions
Molecular docking studies on various benzothiazole derivatives have been conducted to predict their binding modes and affinities with different protein targets. These studies are crucial in drug discovery for identifying potential therapeutic agents. For example, benzothiazole derivatives have been docked against enzyme targets to explore their potential as antimicrobial agents. nih.govnih.gov The interactions typically involve hydrogen bonds, hydrophobic interactions, and other non-covalent forces between the ligand and the amino acid residues of the protein's active site. There are no specific published molecular docking studies detailing the ligand-target interactions of this compound.
Simulation of Enzyme Inhibition Mechanisms
Building on docking studies, molecular dynamics simulations can be used to understand the dynamic behavior of a ligand within the active site of an enzyme over time, providing deeper insights into the mechanism of inhibition. Research on benzothiazole derivatives has utilized such simulations to elucidate their inhibitory action on enzymes like p56lck, which is relevant to cancer therapy. biointerfaceresearch.com These simulations can reveal key interactions that stabilize the ligand-enzyme complex and are essential for potent inhibition. Specific simulations of enzyme inhibition mechanisms involving this compound are not available in the current body of scientific literature.
Molecular Dynamics Simulations for Conformational Analysis and Binding Studies
Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For benzothiazole derivatives, MD simulations can elucidate conformational preferences and the stability of ligand-protein complexes, which is crucial for understanding their biological activity.
Conformational Analysis:
Conformational analysis of benzothiazole derivatives is essential to understand their three-dimensional structure and flexibility, which in turn dictates their interaction with biological targets. Studies on substituted benzothiazoles have employed techniques like density functional theory (DFT) to identify stable conformers. For instance, in a study on 2-aminobenzothiazole derivatives, conformational analysis was performed by systematically rotating the dihedral angle between the benzothiazole ring and a connected phenyl ring. mdpi.com This process helps in identifying the lowest energy conformations, which are the most likely to be biologically active. mdpi.com While specific data for this compound is not available, a similar approach could be used to determine the preferred orientation of the fluoromethyl group relative to the benzothiazole core.
Binding Studies:
MD simulations are frequently used to investigate the binding of benzothiazole derivatives to their protein targets. These simulations provide insights into the stability of the protein-ligand complex and the key interactions that govern binding affinity. A common metric used to assess the stability of the complex is the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions over the course of the simulation. A stable RMSD profile suggests that the ligand remains securely bound in the active site.
In a study on benzothiazole derivatives as potential inhibitors for SARS-CoV-2, MD simulations were run for 100 nanoseconds to analyze the stability of the ligand-protein complexes. nih.gov Similarly, in the design of benzothiazole-based LasR antagonists for P. aeruginosa, MD simulations over 200 nanoseconds were used to confirm the stable interaction of the designed compounds within the LasR binding site. nih.gov These simulations can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity.
Interactive Data Table: Representative Parameters from MD Simulations of Benzothiazole Derivatives
| Compound/System | Simulation Time (ns) | Key Finding |
| Benzimidazole-SARS-CoV-2 Mpro Complex | 100 | Stable RMSD indicating complex stability. |
| Benzothiazole Derivative-LasR Complex | 200 | Stable interaction and dissociation of the protein dimer. |
| Benzothiazole-Thiazole Hybrid-p56lck Complex | Not Specified | Identification of stable conformations. |
This table is illustrative and based on studies of various benzothiazole derivatives, not specifically this compound.
Structure-Based Computational Design Strategies
Structure-based computational design is a rational approach to drug discovery that utilizes the three-dimensional structure of a biological target to design new inhibitors. This strategy has been successfully applied to the development of numerous benzothiazole-based therapeutic agents.
The process typically begins with molecular docking , a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This allows researchers to visualize the binding mode and identify key interactions. For example, in the development of antifungal benzothiazole derivatives, molecular docking was used to predict the binding of the compounds to the active site of CYP51, a crucial enzyme in fungi. nih.gov Similarly, docking studies were instrumental in designing benzothiazole-thiazole hybrids as inhibitors of the p56lck enzyme, which is implicated in cancer. biointerfaceresearch.com
Following initial docking studies, the most promising candidates are often subjected to MD simulations to validate their binding stability and interaction patterns, as described in the previous section. The insights gained from these computational studies guide the chemical synthesis of new derivatives with improved potency and selectivity.
Structure-activity relationship (SAR) studies, which correlate the chemical structure of a molecule with its biological activity, are also a critical component of structure-based design. For instance, SAR analyses of novel benzothiazole derivatives bearing an ortho-hydroxy N-carbamoylhydrazone moiety revealed that the introduction of a lipophilic group at a specific position on a phenyl ring was beneficial for their antitumor activity. nih.gov
The iterative cycle of computational design, chemical synthesis, and biological evaluation has proven to be a powerful strategy for optimizing the therapeutic properties of benzothiazole derivatives for a wide range of diseases, including cancer, fungal infections, and bacterial infections. nih.govnih.govnih.gov
Interactive Data Table: Examples of Structure-Based Design of Benzothiazole Derivatives
| Target Protein | Design Strategy | Key Outcome |
| CYP51 (antifungal) | Molecular Docking | Identification of potent inhibitors. nih.gov |
| p56lck (anticancer) | Molecular Docking and MD Simulation | Design of benzothiazole-thiazole hybrids with inhibitory activity. biointerfaceresearch.com |
| STAT3 (anticancer) | Rational Drug Design | Development of potent STAT3 signaling pathway inhibitors. nih.gov |
| BCL-2 (anticancer) | Scaffold Hopping and Molecular Docking | Discovery of novel benzothiazole-based BCL-2 inhibitors. bue.edu.eg |
| VEGFR-2 (anticancer) | Hybrid Design and In Silico Analysis | Identification of potent VEGFR-2 inhibitors. |
This table showcases examples from the broader class of benzothiazole derivatives to illustrate the application of structure-based design.
Structure Activity Relationship Sar Studies and Mechanism of Action Elucidation
Impact of the Fluoromethyl Group on Biological Activity and Lipophilicity
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. researchgate.net The fluoromethyl (-CH₂F) group, while less common than the related trifluoromethyl (-CF₃) group, imparts unique physicochemical characteristics to the parent molecule. mdpi.com The high electronegativity of the fluorine atom can alter the electronic properties of the benzothiazole (B30560) ring system, influencing its interaction with biological targets. mdpi.com
The presence of fluorine atoms can enhance the metabolic stability of a compound by strengthening the adjacent carbon-hydrogen bonds, making them less susceptible to enzymatic degradation. mdpi.com This often results in an improved biological half-life. researchgate.net Furthermore, fluorination typically increases the lipophilicity of a molecule. researchgate.netmdpi.com Lipophilicity is a critical parameter that affects a drug's ability to cross cell membranes and reach its site of action. nih.gov The substitution of a hydrogen atom with a fluorine atom in a methyl group to form a fluoromethyl group is expected to increase the molecule's lipophilicity, which can facilitate membrane permeability and potentially enhance binding affinity to hydrophobic pockets within target proteins. mdpi.com Studies on related compounds have shown that the presence of an electron-withdrawing group, such as those containing fluorine, can increase cytotoxic activity. nih.gov
| Property | Methyl Group (-CH₃) | Fluoromethyl Group (-CH₂F) | Impact of Fluorination |
|---|---|---|---|
| Size | Smaller | Slightly larger | Minimal steric change, can influence binding conformation. |
| Electronegativity | Lower | Higher | Creates a stronger dipole moment, potentially altering electronic interactions with targets. mdpi.com |
| Lipophilicity (LogP contribution) | Increases lipophilicity | Further increases lipophilicity | Enhances membrane permeability and can improve hydrophobic interactions. researchgate.netmdpi.com |
| Metabolic Stability | Susceptible to oxidation | More resistant to oxidative metabolism | Increases the strength of C-H bonds, leading to a longer biological half-life. researchgate.net |
Influence of Substituents at Key Positions (e.g., Position 2, Position 6) on Efficacy
SAR studies have consistently shown that substitutions at positions 2 and 6 of the benzothiazole ring are critical determinants of biological activity. benthamscience.com
Position 2: The C-2 position is a primary site for modification to modulate the biological profile of benzothiazole derivatives. benthamscience.comnih.gov Theoretical studies suggest that substitutions at this position can significantly affect the electronic structure and reactivity of the entire molecule. scirp.org For example, in the development of anti-HIV agents, attaching different substituted aromatic rings to a core structure via a linker at position 2 resulted in varied antiviral potencies. kuleuven.be Specifically, substitutions on a phenyl ring at this position, such as 2-Fluoro or 3-Amino, were found to increase antiviral activity more effectively than other substitutions. kuleuven.be The nature of the substituent at C-2, whether it's an aminophenyl group, a heterocyclic ring, or another moiety, plays a pivotal role in defining the compound's therapeutic potential, including anticancer and antimicrobial effects. benthamscience.commdpi.comnih.gov
Position 6: Position 6 on the benzene (B151609) ring portion of the scaffold is another key location for substitution. Modifications at this site can profoundly impact efficacy. For instance, the introduction of a strong electron-withdrawing group like fluorine at position-6 has been shown to improve cytotoxicity against certain cancer cell lines. nih.gov In a series of thiazolidinone derivatives, replacing a 6-trifluoromethoxy group with a 6-chloro substituent led to a significant improvement in antibacterial activity against several bacterial strains. nih.gov The nature of the substituent at C-6, whether it is a halogen, a nitro group, or a more complex moiety, can fine-tune the electronic and steric properties of the molecule, thereby influencing its biological effect. researchgate.netnih.gov
| Compound Series | Position | Substituent | Observed Effect on Efficacy | Reference |
|---|---|---|---|---|
| Phenylalanine-Benzothiazole Conjugates (Anti-HIV-1) | Phenyl ring attached at C-2 | 2-Fluoro | Increased antiviral activity (EC₅₀ = 2.01 µM) | kuleuven.be |
| 3-Amino | Most potent in series (EC₅₀ = 1.55 µM) | |||
| 4-Fluoro | Less active (EC₅₀ = 3.66 µM) | |||
| N-alkylbromo-benzothiazoles (Anticancer) | 6 | Fluorine | Improved cytotoxicity against leukemia THP-1 cells (IC₅₀ = 0.9 µM) | nih.gov |
| Non-fluorinated | Lower potency compared to fluorinated analog | |||
| Benzothiazolylthiazolidin-4-ones (Antibacterial) | 6 | -OCF₃ | Base compound | nih.gov |
| -Cl | Improved activity against S. aureus and E. coli by 2.5-fold |
Correlation Between Structural Modifications and Target Interaction Profiles
Structural modifications to the 2-(fluoromethyl)-1,3-benzothiazole scaffold directly influence how the molecule interacts with its biological target. The benzothiazole nucleus itself is a hydrophobic entity that often participates in hydrophobic interactions within the binding pocket of an enzyme or receptor. nih.gov
The introduction of a fluoromethyl group at position 2 can enhance these hydrophobic interactions and introduce new electronic interactions due to the electronegativity of fluorine. mdpi.com Substituents at key positions can form specific bonds that are critical for affinity and selectivity. For example, hydrogen-bond donors (like -NH₂) or acceptors (like the nitrogen in the thiazole (B1198619) ring) can form crucial hydrogen bonds with amino acid residues in the target protein. kuleuven.be
Modeling studies of benzothiazole-based inhibitors targeting fatty acid amide hydrolase (FAAH) suggest that the benzothiazole ring engages in hydrophobic interactions with the enzyme, which contributes significantly to the compound's potency. nih.gov Furthermore, other parts of the molecule, dictated by substitutions, can form hydrogen bonds with catalytic residues, mimicking the transition state of the natural substrate. nih.gov Therefore, a direct correlation exists: specific structural changes lead to predictable alterations in the binding mode and affinity. For instance, adding a bulky group might enhance van der Waals interactions but could also cause a steric clash, reducing efficacy. Conversely, adding a group capable of hydrogen bonding could anchor the molecule in the active site, increasing its inhibitory power.
| Structural Feature/Modification | Putative Target Interaction | Effect on Target Binding | Reference |
|---|---|---|---|
| Benzothiazole Ring System | Hydrophobic interactions, π-π stacking | Provides core binding affinity to hydrophobic pockets. | nih.gov |
| Fluoromethyl Group (at C-2) | Enhanced hydrophobic interactions, dipole interactions | Increases lipophilicity for better membrane passage and can fine-tune electronic interactions. | mdpi.com |
| Amino Group (e.g., at C-6 or on C-2 substituent) | Hydrogen bond donor | Can form specific hydrogen bonds with residues like Asp, Glu, or backbone carbonyls, increasing affinity. | kuleuven.be |
| Sulfonyl Group | Hydrogen bond acceptor | Can interact with catalytic residues in an enzyme's active site. | nih.gov |
| Aromatic Rings (as substituents) | Hydrophobic and π-π stacking interactions | Can extend into sub-pockets of the binding site, increasing affinity and selectivity. | kuleuven.be |
Elucidation of Molecular Mechanisms of Action for Observed Biological Effects
While the precise molecular mechanism for every this compound derivative is target-dependent, research on the broader class of benzothiazoles has revealed several common mechanisms of action. nih.govresearchgate.net
One prominent mechanism is enzyme inhibition . Benzothiazole derivatives have been identified as potent inhibitors of various enzymes, including fatty acid amide hydrolase (FAAH), protein kinases, and DNA topoisomerase. nih.govnih.govnih.gov For FAAH inhibitors, the mechanism often involves the compound acting as a transition-state analogue, binding tightly to the catalytic site and preventing the breakdown of the natural substrate. nih.gov In the case of kinase inhibitors, these compounds typically compete with ATP for binding to the kinase domain, thereby blocking the phosphorylation cascade and halting cell signaling pathways involved in proliferation and survival. nih.gov
Another well-documented mechanism, particularly for anticancer benzothiazoles, is the induction of apoptosis , or programmed cell death. nih.gov For example, certain fluorinated benzothiazole derivatives have been shown to enhance cytotoxicity by increasing the levels of active caspase-3 and promoting the degradation of procaspase proteins, which are key players in the apoptotic cascade. nih.gov Some 2-arylbenzothiazoles are thought to exert their antitumor effects by binding to the aryl hydrocarbon receptor (AhR), leading to the induction of metabolic enzymes like CYP1A1. This results in the formation of reactive metabolites within cancer cells that can cause DNA damage and trigger apoptosis.
The molecular mechanism is intrinsically linked to the compound's structure. The specific substitutions on the benzothiazole ring determine its target selectivity and how it will interfere with the biological pathway.
| Derivative Class | Biological Target/Pathway | Molecular Mechanism | Reference |
|---|---|---|---|
| Benzothiazole-piperidine analogues | Fatty Acid Amide Hydrolase (FAAH) | Reversible, competitive inhibition; acts as a transition-state analogue. | nih.gov |
| 2-Arylbenzothiazoles | Aryl hydrocarbon receptor (AhR) / CYP1A1 | Induction of CYP1A1 expression, leading to metabolic activation and subsequent DNA damage and apoptosis in cancer cells. | researchgate.net |
| Benzothiazoles linked to triazoles | Caspase cascade | Induction of apoptosis through increased activation of caspase-3 and degradation of procaspases 8 and 9. | nih.gov |
| Aryl-urea derivatives with trifluoromethyl groups | PALB2, BRCA1, BRCA2, EGFR, KRAS, TP53, FASN | Down-regulation of genes involved in DNA repair, cell growth, and fatty acid synthesis in cancer cells. | nih.gov |
Exploration of 2 Fluoromethyl 1,3 Benzothiazole in Advanced Materials Research
Integration into Polymer Systems for Enhanced Performance
The introduction of fluorinated benzothiazole (B30560) units into polymer chains is a key strategy for developing high-performance organic electronic materials. Fluorination can effectively adjust the frontier molecular orbital energy levels, which is critical for applications in devices like organic solar cells (OSCs). nih.gov By lowering the Highest Occupied Molecular Orbital (HOMO) level, for instance, higher open-circuit voltages can be achieved in photovoltaic devices. nih.gov
Research on various fluorinated benzothiazole-based copolymers has demonstrated their potential in creating robust and efficient materials. These polymers often exhibit good film-forming properties and thermal stability, which are crucial for the fabrication and longevity of electronic devices. rsc.org The strategic placement of fluorine atoms can also enhance intermolecular contacts, leading to stronger absorption and improved charge mobility. acs.org
Table 1: Performance of Donor-Acceptor Copolymers Containing Fluorinated Benzothiazole Units in Organic Solar Cells
| Polymer Name | Donor Unit | Acceptor Unit | Hole Mobility (cm²/Vs) | Power Conversion Efficiency (PCE) (%) | Source |
| PBDTFBT | Benzo[1,2-b:4,5-b′]dithiophene (BDT) | Fluorinated Benzothiazole (FBT) | Not Reported | 4.0% | rsc.org |
| PBDFFBT | Benzo[1,2-b:4,5-b′]difuran (BDF) | Fluorinated Benzothiazole (FBT) | Not Reported | 3.3% | rsc.org |
| P1 | PBDTTEH | DTHBTff | Not Reported | 4.46% | researchgate.net |
| P2 | PBDTTEH | DTEHBTff | Not Reported | 6.20% | researchgate.net |
| P3 | PBDTHDO | DTHBTff | Not Reported | 8.30% | researchgate.net |
Development of Fluorescent Brighteners and Fluorophores
Benzothiazole derivatives are widely recognized as versatile building blocks for fluorophores. mdpi.com The inherent fluorescence of the benzothiazole core can be systematically tuned by the introduction of various functional groups. The development of fluorophores with specific emission properties is crucial for applications ranging from biological imaging to optical devices.
The precise control of fluorescence quantum yield remains a significant challenge, as it is governed by a delicate balance between radiative and non-radiative decay pathways. nih.gov Research has shown that peripheral substitution on a core fluorophore can dramatically alter its emission efficiency. For example, studies on benzothiazole-difluoroborates have demonstrated that isomeric molecules, differing only in the position of substituents, can range from being non-emissive to ultra-bright. nih.gov This highlights the critical role of molecular design in developing effective fluorophores. A non-fluorescent benzothiazole containing an electron-deficient alkyne group can react with an azide (B81097) to form a fluorescent adduct, demonstrating a "click-on" fluorogenic reaction mechanism. nih.gov
Table 2: Factors Influencing Fluorescence in Benzothiazole Derivatives
| Influencing Factor | Observation | Implication | Source |
| Peripheral Substitution | Isomeric molecules with different substituent positions exhibit quantum yields from dark to ultra-bright. | Emission efficiency is highly sensitive to the electronic nature and position of substituents. | nih.gov |
| Molecular Rigidification | Limiting molecular vibrations, for instance through aggregation, is known to enhance emission. | Reducing non-radiative decay pathways by creating a more rigid structure can boost fluorescence. | nih.gov |
| "Click-on" Chemistry | A non-fluorescent benzothiazole-alkyne reacts with an azide to become fluorescent. | Enables the design of fluorogenic probes that light up in the presence of a target molecule. | nih.gov |
Advanced Material Design with Specific Functionalities
The design of advanced materials with tailored functionalities often relies on the use of specialized molecular building blocks. Fluorinated benzothiazoles are particularly valuable in the field of organic electronics due to their distinct electronic properties. The introduction of fluorine into the benzothiazole structure is an effective method for optimizing the optoelectronic characteristics of conjugated polymers. researchgate.net
In the design of materials for organic solar cells, for example, the use of fluorinated benzothiadiazole (FBT) as an acceptor unit in donor-acceptor copolymers is a prominent strategy. nih.govresearchgate.net This approach allows for the fine-tuning of energy levels and the creation of materials with low HOMO levels, which is beneficial for device performance. researchgate.net The resulting polymers have been successfully used to fabricate high-performance polymer solar cells, in some cases achieving high efficiencies without the need for processing additives or post-treatments, which simplifies manufacturing. researchgate.net The combination of fluorination with other structural modifications, such as extending the π-conjugated system, is a promising avenue for developing new and more efficient materials for electronic and photonic devices. acs.org
Table 3: Impact of Fluorinated Benzothiazole Units on Organic Solar Cell Device Parameters
| Polymer System | Key Feature | Achieved Power Conversion Efficiency (PCE) | Significance | Source |
| PBDTFBT:PC71BM | Fluorinated BT acceptor | 4.0% | Demonstrates the effectiveness of fluorinated BT in creating low bandgap polymers for photovoltaics. | rsc.org |
| P3:Fullerene derivative | Fluorinated BT acceptor | 8.30% | High efficiency achieved without additives or post-treatments, simplifying device fabrication. | researchgate.net |
| General FBT-based copolymers | Fluorination of the BT unit | Up to >8% | Fluorination enhances molecular packing, charge transport, and overall device performance. | nih.govresearchgate.net |
Future Perspectives and Research Directions for 2 Fluoromethyl 1,3 Benzothiazole
Development of Novel Synthetic Routes with Improved Efficiency and Sustainability
The development of efficient and environmentally friendly methods for synthesizing 2-(Fluoromethyl)-1,3-benzothiazole and its derivatives is a key area of future research. Current synthetic strategies often involve multi-step processes. For instance, the synthesis of 2-substituted benzothiazoles can be achieved through the cyclocondensation of 2-aminothiophenol (B119425) with various reactants. mdpi.com However, these methods can have drawbacks such as long reaction times and the need for high temperatures. mdpi.com
Future work will likely focus on developing novel catalytic systems, including the use of transition metal catalysts and metal-free approaches, to improve yields and reduce reaction times. nih.gov Researchers are exploring cascade reactions and one-pot multicomponent reactions to streamline the synthesis process. mdpi.comnih.gov The use of greener solvents and energy sources, such as microwave irradiation, is also being investigated to enhance the sustainability of these synthetic routes. researchgate.net
A notable approach involves the condensation of diamines or amino(thio)phenols with in situ generated trifluoroacetonitrile (B1584977) (CF3CN), which has shown promise for producing 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles in good to excellent yields. rsc.org
Comprehensive Mechanistic Studies on Chemical Transformations
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing methods and designing new ones. Future research will likely employ a combination of experimental techniques and computational modeling to elucidate these mechanisms.
For example, studies on the formation of 2-substituted benzothiazoles from 2-aminothiophenol and ketones have proposed a mechanism involving the formation of an imine intermediate followed by cyclization and oxidation. mdpi.com Similarly, the synthesis of 2-arylbenzothiazoles via S-arylation of substituted 2-halothioanilides is thought to proceed through a Cu(I)/Cu(III) catalytic cycle. nih.gov Detailed kinetic studies and the identification of reaction intermediates will provide valuable insights into these complex transformations.
Expansion of In Vitro Biological Screening to New Therapeutic Areas
The benzothiazole (B30560) scaffold is a well-established pharmacophore found in drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov The introduction of a fluorine atom can significantly enhance the biological activity of these compounds. nih.gov
Future in vitro biological screening of this compound and its derivatives will likely expand to new therapeutic areas. Given the known activities of other fluorinated benzothiazoles, there is potential for discovering novel agents for treating various diseases. For example, some fluorinated benzothiazole derivatives have shown potent and selective anticancer activity. nih.govnih.gov Others have demonstrated promising antimicrobial and antifungal effects. mdpi.comnih.govmdpi.com
Table 1: Reported Biological Activities of Selected Fluorinated Benzothiazole Derivatives
| Compound/Derivative | Biological Activity | Key Findings | Citation |
| 4-fluoro substituted derivatives | Anticancer | Potent and selective activity with IC50 values of 1.94–3.46 μM. nih.gov | nih.gov |
| 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (PMX610) | Anticancer | Potent and selective in vitro antitumor properties. nih.gov | nih.gov |
| Benzothiazole-2-thiol derivatives | Anticancer | Potent and broad-spectrum inhibitory activities. researchgate.net | researchgate.net |
| Heteroaryl benzothiazole derivatives | Antibacterial, Antifungal | Moderate to good potency against various bacterial and fungal strains. mdpi.com | mdpi.com |
| Novel benzothiazole derivatives | Antimicrobial | MIC values ranging from 25 to 200 µg/mL against tested organisms. nih.gov | nih.gov |
Advanced Computational Methodologies for Predictive Modeling and Drug Design
Computational methods are becoming increasingly important in drug discovery and materials science. Future research on this compound will undoubtedly leverage advanced computational techniques for predictive modeling and rational design.
Density Functional Theory (DFT) and other quantum chemical methods can be used to study the electronic structure, stability, and reactivity of these molecules. mdpi.comresearchgate.net These calculations can help in understanding reaction mechanisms and predicting the properties of new derivatives. mdpi.com Molecular docking studies can be employed to predict the binding affinity of these compounds to specific biological targets, aiding in the design of more potent and selective drugs. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the chemical structure of these compounds with their biological activity.
Exploration of New Applications in Functional Materials and Chemical Biology
Beyond its potential in medicine, this compound and its derivatives may find applications in functional materials and chemical biology. The unique photophysical properties of some benzothiazole derivatives make them interesting candidates for use as fluorescent brighteners and in two-photon absorption applications. researchgate.netacs.org
For instance, certain 2-(1,3-benzoxazol/benzothiazol-2-yl)-3H-benzo[f]chromen-3-one derivatives have been synthesized and shown to exhibit fluorescence. researchgate.net Additionally, the direct iodination of benzothiazoles has led to the development of fluorophores with large two-photon absorption cross-sections. acs.org Future research could explore the synthesis of novel fluorophores based on the this compound scaffold for applications in bioimaging and sensing.
Design and Synthesis of Next-Generation Fluorinated Benzothiazole Derivatives for Targeted Research Objectives
Building on the knowledge gained from the aforementioned research areas, the design and synthesis of next-generation fluorinated benzothiazole derivatives will be a key focus. This will involve the strategic modification of the this compound core to optimize specific properties for targeted applications.
For example, by introducing different substituents at various positions on the benzothiazole ring, it may be possible to fine-tune the compound's biological activity, photophysical properties, or material characteristics. The synthesis of radiolabeled analogs, such as those incorporating fluorine-18, could enable their use as imaging agents in positron emission tomography (PET). acs.org The development of derivatives with improved solubility, metabolic stability, and target specificity will be crucial for advancing their potential as therapeutic agents.
Q & A
Q. Basic
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact with reactive intermediates (e.g., chloromethyl precursors) .
- Conduct reactions in fume hoods to prevent inhalation of volatile byproducts (e.g., H₂S).
- Store compounds in airtight containers away from light to prevent decomposition .
What role does X-ray crystallography play in elucidating the binding modes of fluoromethyl benzothiazole derivatives to biological targets?
Advanced
X-ray crystallography resolves 3D binding interactions (e.g., hydrogen bonds between the fluoromethyl group and protease active sites). For example, studies on benzothiazole hydrazine derivatives reveal dihedral angles (19–22°) between benzothiazole and phenyl rings, influencing steric compatibility with target pockets . Intermolecular interactions (e.g., N–H⋯N hydrogen bonds) guide lead optimization for improved binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
